7-Hydroxy-6-(2-hydroxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound with a complex structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a hydrazine derivative with an appropriate β-keto ester, followed by cyclization and functionalization steps. The reaction conditions often require the use of acidic or basic catalysts and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which 6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Triazolo[1,5-a]pyrimidine derivatives: These compounds also have a fused ring system and exhibit diverse pharmacological properties.
Uniqueness
What sets 6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxyethyl group, for example, may enhance its solubility and interaction with biological targets .
Properties
Molecular Formula |
C16H15N3O4 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H15N3O4/c1-9-12(10-5-3-2-4-6-10)14-17-13(16(22)23)11(7-8-20)15(21)19(14)18-9/h2-6,18,20H,7-8H2,1H3,(H,22,23) |
InChI Key |
ZOOFCQWIEPMVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CCO)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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